N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine
Description
N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine is an organic compound characterized by its unique structural features, which include a benzenesulfonyl group attached to a propyl chain, and a tetramethyloxolan ring bonded to an amine group
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-16(2)13-15(17(3,4)21-16)18-11-8-12-22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15,18H,8,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQSGFNNOAQITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCCCS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
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Attachment of the Propyl Chain: : The benzenesulfonyl chloride is then reacted with a propylamine derivative to form N-(3-chloropropyl)benzenesulfonamide. This step often requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Formation of the Tetramethyloxolan Ring: : The final step involves the cyclization of the intermediate with 2,2,5,5-tetramethyloxolane-3-amine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the sulfonyl group to a sulfinyl or sulfide group.
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Substitution: : Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
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Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
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Industry: : Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The tetramethyloxolan ring provides steric hindrance, enhancing the compound’s specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropropyl)benzenesulfonamide
- N-(3-bromopropyl)benzenesulfonamide
- N-(3-iodopropyl)benzenesulfonamide
Uniqueness
N-[3-(benzenesulfonyl)propyl]-2,2,5,5-tetramethyloxolan-3-amine is unique due to its combination of a benzenesulfonyl group and a tetramethyloxolan ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
